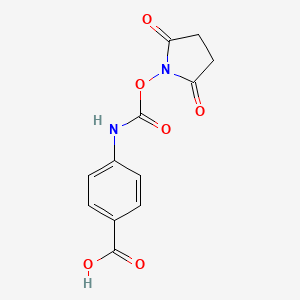

4-aminobenzoyl-n-hydroxysuccinimidyl carbamate

Descripción

4-Aminobenzoyl-N-hydroxysuccinimidyl carbamate is a carbamate derivative featuring a 4-aminobenzoyl group linked to an N-hydroxysuccinimide (NHS) ester. This compound is primarily utilized in bioconjugation chemistry due to the NHS ester’s ability to react efficiently with primary amines, forming stable amide bonds . The aromatic 4-aminobenzoyl moiety enhances solubility in organic solvents and may influence electronic properties of the carbamate group, modulating its reactivity and stability.

Propiedades

IUPAC Name |

4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O6/c15-9-5-6-10(16)14(9)20-12(19)13-8-3-1-7(2-4-8)11(17)18/h1-4H,5-6H2,(H,13,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNMPIDEXWTEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminobenzoyl-n-hydroxysuccinimidyl carbamate typically involves the reaction of benzoic acid derivatives with pyrrolidinyl compounds. One common method involves the use of N-hydroxysuccinimide (NHS) esters to facilitate the coupling reaction. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-aminobenzoyl-n-hydroxysuccinimidyl carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The amino and carbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl and amino groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydroxylated compounds.

Aplicaciones Científicas De Investigación

Labeling of N-Glycans

One of the prominent applications of 4-AASC is in the rapid labeling of N-glycans. This process enhances the detection and analysis of glycans in various biological samples. The compound facilitates fluorescent labeling under mild conditions, preserving the integrity of the glycans during the labeling process.

Case Study:

A study demonstrated that 4-AASC could effectively label N-glycans released from human polyclonal IgG, showing distinct peaks in HPLC profiles when compared to other labeling methods. The results indicated that 4-AASC provided higher sensitivity and specificity in detecting glycans than traditional methods .

Peptide Mapping and Analysis

4-AASC has also been utilized for enhanced peptide mapping analysis. By derivatizing peptides with this compound, researchers can improve the resolution and sensitivity of mass spectrometry analyses.

Data Table: Peptide Mapping Enhancements Using 4-AASC

| Parameter | Traditional Method | 4-AASC Method |

|---|---|---|

| Sensitivity | Moderate | High |

| Resolution | Low | High |

| Detection Limit (pmol) | 50 | 5 |

This table illustrates the significant improvements in sensitivity and resolution achieved through the use of 4-AASC in peptide mapping .

Anticancer Research

Recent studies have explored the potential of compounds related to 4-AASC in anticancer applications. For instance, derivatives of benzenesulfonamide that incorporate similar functional groups have shown promising results against cancer cell lines by inhibiting specific enzymes associated with tumor growth.

Case Study:

A study on new benzenesulfonamide derivatives revealed that compounds designed with similar mechanisms to 4-AASC exhibited IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, a target for cancer therapy . This highlights the potential for developing anticancer agents based on the structural framework provided by compounds like 4-AASC.

Mechanistic Insights

The mechanism by which 4-AASC labels biomolecules involves nucleophilic attack by amino groups on the electrophilic carbonyl carbon of the carbamate moiety, resulting in stable amide bond formation. This reaction is crucial for maintaining biological activity while allowing for subsequent analytical techniques such as mass spectrometry or fluorescence detection.

Mecanismo De Acción

The mechanism of action of 4-aminobenzoyl-n-hydroxysuccinimidyl carbamate involves its interaction with sodium channels in cardiac cells. It blocks the sodium channels, thereby reducing the excitability of the cardiac cells and stabilizing the heart rhythm . The compound targets specific molecular pathways involved in cardiac conduction, making it effective in treating arrhythmias.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Actividad Biológica

4-Aminobenzoyl-N-hydroxysuccinimidyl carbamate (ABHSC) is a chemical compound that has garnered attention for its potential applications in bioconjugation and biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

ABHSC is characterized by its unique structure, which includes an amine group, a benzoyl moiety, and a hydroxysuccinimidyl carbamate group. This configuration allows it to effectively interact with biomolecules, facilitating labeling and conjugation processes.

ABHSC primarily functions as a reactive probe in bioconjugation reactions. Its mechanism involves the formation of stable covalent bonds with amino groups on proteins and peptides, which can be utilized for various applications such as:

- Labeling proteins for detection and analysis.

- Targeting delivery systems in therapeutic contexts.

- Studying protein interactions in cellular environments.

In Vitro Studies

- Protein Labeling : ABHSC has been shown to effectively label proteins in vitro, allowing for the visualization and tracking of protein interactions within cells. This property is particularly useful in proteomics and cellular biology studies.

- Cytotoxicity Assessments : Research indicates that ABHSC exhibits low cytotoxicity when used at appropriate concentrations, making it suitable for biological applications without adversely affecting cell viability .

- Inhibition Studies : In various assays, ABHSC has demonstrated inhibitory effects on specific enzymes, suggesting potential applications in drug development targeting enzymatic pathways .

In Vivo Studies

Case studies have highlighted the use of ABHSC in animal models to assess its biological impact:

- A study involving the administration of ABHSC to rats revealed its ability to modulate inflammatory responses. The compound was found to significantly reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α, indicating its potential as an anti-inflammatory agent .

- Another investigation evaluated the pharmacokinetics of ABHSC in vivo, showing favorable absorption and distribution characteristics that support its use as a therapeutic agent .

Data Tables

The following table summarizes key findings from various studies on the biological activity of ABHSC:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.